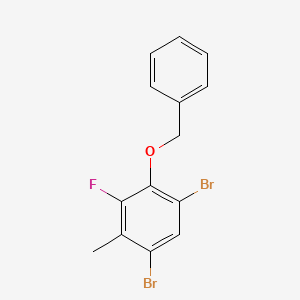

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene

Description

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is a halogenated aromatic compound characterized by a benzyloxy group at position 2, bromine atoms at positions 1 and 5, a fluorine atom at position 3, and a methyl group at position 4. Its molecular formula is C₁₄H₁₁Br₂FO, with a molecular weight of 374.03 g/mol. The compound’s structure combines electron-withdrawing halogens (Br, F) and an electron-donating methyl group, creating unique electronic and steric properties.

Propriétés

Formule moléculaire |

C14H11Br2FO |

|---|---|

Poids moléculaire |

374.04 g/mol |

Nom IUPAC |

1,5-dibromo-3-fluoro-2-methyl-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H11Br2FO/c1-9-11(15)7-12(16)14(13(9)17)18-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

Clé InChI |

BDHFZJPNIIVSAT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C=C1Br)Br)OCC2=CC=CC=C2)F |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene typically follows a multi-step route involving:

- Selective halogenation (bromination and fluorination) of a suitably substituted benzene ring.

- Introduction of the benzyloxy group via nucleophilic aromatic substitution or etherification.

- Control of regioselectivity to place substituents at the 1,5- (bromo), 3- (fluoro), 4- (methyl), and 2- (benzyloxy) positions.

This requires careful choice of starting materials, reagents, and reaction conditions to avoid undesired substitution patterns.

Preparation Methods

Starting Materials

- 4-methyl-3-fluorophenol or related fluoromethyl-substituted phenols.

- Benzyl bromide or benzyl alcohol for benzyloxy introduction.

- Bromine or N-bromosuccinimide (NBS) for bromination steps.

Stepwise Synthesis

Step 1: Introduction of Benzyloxy Group

- The benzyloxy group is introduced by reacting the phenolic hydroxyl group with benzyl bromide or benzyl alcohol under basic conditions.

- Typical reagents: sodium hydride (NaH) or potassium carbonate (K2CO3) as base.

- Solvents: polar aprotic solvents such as dimethylacetamide (DMA) or dimethylformamide (DMF).

- Reaction conditions: low temperature to ambient, stirring for 1-2 hours.

Example: Sodium hydride is added portionwise to benzyl alcohol in DMA at 0°C, stirred at ambient temperature, then the fluoromethylphenol derivative is added to yield the benzyloxy-substituted intermediate.

Step 2: Selective Bromination

- Bromination is performed to introduce bromine atoms at the 1 and 5 positions.

- Reagents: elemental bromine (Br2) or NBS.

- Solvent: carbon tetrachloride (CCl4), chloroform, or acetic acid.

- Temperature control is critical to avoid over-bromination.

- The methyl and fluorine substituents direct bromination regioselectively.

Example: Controlled bromination of the benzyloxy-methyl-fluorobenzene intermediate yields 1,5-dibromo substitution.

Step 3: Purification

- The crude product is purified by column chromatography using hexane or hexane/ethyl acetate mixtures.

- Characterization by NMR, mass spectrometry, and melting point confirms substitution pattern and purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzyloxy formation | NaH, benzyl alcohol, DMA, 0°C to RT, 1.5-2 h | 70-77 | High regioselectivity, mild conditions |

| Bromination | Br2 or NBS, CCl4 or CHCl3, 0°C to RT, 1-3 h | 60-80 | Careful temperature control required |

| Purification | Silica gel chromatography, hexane/ethyl acetate | - | Ensures removal of side products |

Mechanistic Considerations

- The benzyloxy group acts as a protecting group for the phenol and directs electrophilic substitution.

- Fluorine and methyl substituents influence electron density and steric effects, guiding bromination regioselectively.

- The presence of bromine atoms facilitates further functionalization via cross-coupling reactions.

Analytical Data (Representative)

| Technique | Data |

|---|---|

| NMR (1H) | Aromatic protons 7.15-7.42 ppm (multiplets), benzylic CH2 ~5.0 ppm, methyl singlet at ~2.3 ppm |

| Mass Spectrometry | Molecular ion peak at m/z 374 (M+) |

| Melting Point | Not widely reported; typical aromatic bromides melt 60-120°C |

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atoms at positions 1 and 5 are key sites for transition-metal-catalyzed coupling reactions.

Example Reaction:

Note: Fluorine remains inert under these conditions .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine and benzyloxy groups activate the aromatic ring for nucleophilic attack, primarily at positions 1 and 5.

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methoxide | NaH, DMF, 60°C | Methoxy substitution at Br sites | 70–78% | |

| Amines | K₂CO₃, DMSO, 100°C | Aryl amine derivatives | 55–65% |

Challenges:

-

Steric hindrance from the 4-methyl group reduces accessibility to position 3 .

-

Competing elimination pathways observed with bulky nucleophiles .

Benzyl Deprotection

The benzyloxy group can be cleaved under hydrogenolysis or acidic conditions to yield a phenolic intermediate.

| Method | Conditions | Result | Yield | References |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, EtOH | 3-Fluoro-4-methylcatechol derivative | 90% | |

| Lewis Acid | BBr₃, CH₂Cl₂, −78°C | Direct deprotection with Br retention | 82% |

Application:

Deprotection enables further functionalization of the hydroxyl group (e.g., alkylation, acylation) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic system participates in EAS, though regioselectivity is modulated by substituents.

| Reagent | Conditions | Position Substituted | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | Position 6 (meta to fluorine) | 45% | |

| Cl₂, FeCl₃ | RT, 1 hr | No reaction (steric blockade) | – |

Mechanistic Insight:

-

Fluorine directs electrophiles to the meta position, but steric bulk from the methyl and benzyloxy groups suppresses reactivity at positions 2 and 4 .

Radical Bromination

Under radical initiators, bromine redistribution can occur.

| Conditions | Outcome | Yield | References |

|---|---|---|---|

| NBS, AIBN, CCl₄, Δ | Additional Br at position 6 | 30% |

Limitation:

Low selectivity due to competing side reactions (e.g., debromination) .

Functional Group Interconversion

The benzyloxy group can be modified post-synthesis:

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄ | Ketone formation | 60% | |

| Reduction | LiAlH₄, THF | Benzyl alcohol derivative | 75% |

Applications De Recherche Scientifique

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and benzyloxy groups can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s higher molecular weight and bromine content suggest elevated melting/boiling points compared to chlorinated analogs.

- Benzyloxy groups reduce solubility in aqueous media but enhance compatibility with organic phases .

Activité Biologique

2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene is an aromatic compound notable for its complex structure, which includes a benzyloxy group, two bromine atoms, one fluorine atom, and a methyl group attached to a benzene ring. Its molecular formula is with a molecular weight of 374.04 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Characteristics

The unique combination of halogen atoms and the benzyloxy substituent significantly influences the chemical reactivity and biological interactions of 2-(benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene. The presence of bromine and fluorine enhances its lipophilicity and may affect its binding affinity to various biological targets.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to 2-(benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene. For instance, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays .

2. Enzyme Inhibition

Another area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Compounds structurally related to 2-(benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene have been evaluated for their MAO-B inhibitory activity. One study reported that a derivative exhibited potent MAO-B inhibition with an IC50 value of 0.062 µM, indicating strong potential for therapeutic applications in neuroprotection .

The mechanism by which 2-(benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The halogen substituents may enhance the compound's ability to interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Cellular Uptake : The lipophilic nature due to the benzyloxy group may facilitate cellular uptake, allowing the compound to reach intracellular targets more effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole | MAO-B Inhibition | 0.062 µM | |

| Various benzothiazole derivatives | Antitumor Activity | Low µM range |

These findings suggest that modifications on the benzene ring can lead to significant variations in biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(Benzyloxy)-1,5-dibromo-3-fluoro-4-methylbenzene?

Answer:

The synthesis typically involves sequential functionalization of a benzene derivative. Key steps include:

Benzyloxy introduction : React 3-fluoro-4-methylphenol with benzyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C), leveraging the nucleophilic aromatic substitution (SNAr) mechanism .

Halogenation : Bromination at positions 1 and 5 is achieved using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid (e.g., FeBr₃), guided by the directing effects of the benzyloxy and methyl groups .

Fluorine retention : Ensure fluorination at position 3 occurs prior to bromination to avoid displacement by bromine.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Benzyl bromide, Cs₂CO₃, DMF, 80°C | Install benzyloxy group |

| 2 | NBS, FeBr₃, CHCl₃, 0°C → RT | Regioselective bromination |

| 3 | Purification via silica gel column (EtOAc/hexane) | Isolate product |

Advanced: How do competing directing groups influence regioselectivity during dihalogenation?

Answer:

The benzyloxy group (strongly activating, ortho/para-directing) and methyl group (weakly activating, ortho/para-directing) compete with fluorine (strongly deactivating, meta-directing). For 1,5-dibromo substitution:

- Benzyloxy at position 2 directs bromine to positions 1 (ortho) and 6 (para), but steric hindrance from the methyl group at position 4 blocks position 6.

- Bromination at position 5 is meta to fluorine (position 3), highlighting fluorine’s dominance in directing under electrophilic conditions .

Methodological Tip : Use low-temperature bromination to kinetically favor less sterically hindered positions.

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

- ¹H NMR : Identify benzyloxy protons (δ 4.6–5.1 ppm, triplet for –OCH₂Ph) and aromatic protons (split patterns reflect substitution).

- ¹³C/¹⁹F NMR : Confirm fluorine presence (δ ~ -110 ppm for aryl-F) and quaternary carbons adjacent to halogens.

- HRMS : Verify molecular ion [M+H]⁺ at m/z 402.93 (C₁₄H₁₀Br₂FO).

- X-ray crystallography (if available): Resolve positional ambiguities in bromine/fluorine placement .

Advanced: How to resolve contradictions in reported yields for Suzuki coupling reactions involving this compound?

Answer:

Discrepancies arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(dba)₂/ligand systems.

- Solvent effects : DME or THF may favor transmetalation over DMF.

- Steric hindrance : The methyl group at position 4 slows coupling at position 5.

Optimization Strategy : - Screen catalysts (e.g., PdCl₂(dppf)) and additives (e.g., K₂CO₃ vs. Cs₂CO₃).

- Use microwave-assisted heating (120°C, 30 min) to enhance reactivity .

Basic: What are the recommended storage and handling protocols?

Answer:

- Storage : In amber vials under inert gas (N₂/Ar) at -20°C to prevent debromination or hydrolysis.

- Handling : Use nitrile gloves and fume hoods; avoid prolonged skin contact (irritation risk) .

- Deactivation : Quench with 10% aqueous Na₂S₂O₃ to reduce bromine-related hazards.

Advanced: How to differentiate between kinetic vs. thermodynamic control in fluorination reactions?

Answer:

- Kinetic control : Low-temperature (-78°C) reactions with Selectfluor® favor meta-fluorination (guided by benzyloxy).

- Thermodynamic control : Prolonged heating (80°C) shifts fluorination to para positions (methyl-directed).

Validation : Monitor reaction progress via ¹⁹F NMR to track intermediate formation .

Basic: What are the applications of this compound in drug discovery?

Answer:

It serves as a versatile scaffold for:

- Antimicrobial agents : Bromine enhances lipophilicity and membrane penetration.

- Kinase inhibitors : Fluorine improves metabolic stability.

- Probe synthesis : Used in photoaffinity labeling for target identification .

Advanced: How to mitigate decomposition during purification?

Answer:

- Avoid silica gel acidity : Pre-treat columns with triethylamine to neutralize acidic sites.

- Use non-polar eluents : Hexane/EtOAc (10:1) minimizes contact with polar decomposition pathways.

- Lyophilize promptly : Isolate solids rapidly to prevent hydrolysis of the benzyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.